Nitrilacarb

描述

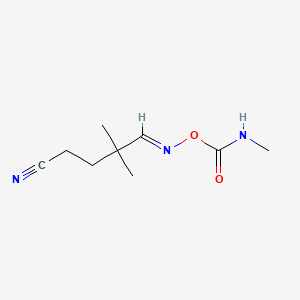

Structure

3D Structure

属性

CAS 编号 |

29672-19-3 |

|---|---|

分子式 |

C9H15N3O2 |

分子量 |

197.23 g/mol |

IUPAC 名称 |

[(E)-(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C9H15N3O2/c1-9(2,5-4-6-10)7-12-14-8(13)11-3/h7H,4-5H2,1-3H3,(H,11,13)/b12-7+ |

InChI 键 |

FWISWWONCDDGEX-KPKJPENVSA-N |

SMILES |

CC(C)(CCC#N)C=NOC(=O)NC |

手性 SMILES |

CC(C)(CCC#N)/C=N/OC(=O)NC |

规范 SMILES |

CC(C)(CCC#N)C=NOC(=O)NC |

其他CAS编号 |

29672-19-3 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Modifications of Nitrilacarb

Established Synthetic Pathways for Nitrilacarb and Analogues

The synthesis of similar oxime carbamates typically involves the reaction of an oxime with a methyl isocyanate or a related carbamoylating agent. The oxime precursor itself would likely be synthesized from a corresponding ketone or aldehyde. In the case of this compound, the precursor would be 4,4-dimethyl-5-oxopentanenitrile.

Analogues of this compound can be synthesized by modifying the starting materials. epo.org For instance, using different alkyl or aryl isocyanates in the carbamoylation step would result in analogues with varied substituents on the carbamate (B1207046) nitrogen. Similarly, modifications to the oxime precursor would lead to analogues with different structural features on the carbon backbone.

| Precursor Type | Potential Variation for Analogue Synthesis |

| Isocyanate | Substitution of methyl isocyanate with ethyl isocyanate, phenyl isocyanate, etc. |

| Oxime Precursor | Alteration of the alkyl chain, introduction of aromatic rings, or addition of other functional groups. |

Advanced Synthetic Strategies and Derivatization

Advanced synthetic strategies focus on improving the efficiency, selectivity, and diversity of the synthesized molecules. numberanalytics.comku.dk For this compound, this could involve the use of novel catalytic systems to facilitate the carbamoylation reaction, potentially leading to higher yields and milder reaction conditions. acs.org

Derivatization of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with potentially enhanced properties. cirs-group.com Chemical modifications can be targeted at several positions within the molecule:

The Carbamate Group: Altering the substituent on the nitrogen atom can influence the compound's biological activity and physical properties.

The Oxime Linkage: Modifications to the oxime group are possible, though this may significantly alter the molecule's core activity.

The Alkyl Chain: Introducing different functional groups or altering the length and branching of the pentanenitrile chain can lead to a wide range of derivatives.

Recent advancements in synthetic chemistry, such as flow chemistry and microwave-assisted synthesis, could be applied to the synthesis of this compound and its derivatives to accelerate reaction times and improve process control. googleapis.com Asymmetric synthesis techniques could also be employed to create chiral analogues, which may exhibit different biological activities. numberanalytics.com

| Modification Site | Potential Derivatization |

| Carbamate Nitrogen | Alkylation, arylation |

| Alkyl Chain | Halogenation, hydroxylation, introduction of unsaturation |

Green Chemistry Approaches in this compound Synthesis Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgox.ac.uknih.gov In the context of this compound synthesis, several green chemistry approaches could be investigated.

One key area is the use of safer solvents. Traditional organic syntheses often employ volatile and hazardous solvents. Research into greener alternatives, such as water, supercritical fluids, or ionic liquids, could significantly reduce the environmental impact of this compound production. nih.gov

Another important principle is the use of catalytic reagents over stoichiometric ones. acs.org Developing catalytic methods for the key bond-forming reactions in the synthesis of this compound would minimize waste generation. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach to synthesis. acs.orgnih.gov For example, an enzymatic process could potentially be developed for the carbamoylation step.

Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a central concept in green chemistry. acs.org Synthetic routes with high atom economy are preferred. Designing the synthesis of this compound to maximize atom economy would involve minimizing the use of protecting groups and choosing reactions that are inherently more efficient.

The development of more sustainable and waste-minimizing chemical processes is a critical goal for the chemical industry. rsc.orgrsc.org Applying these principles to the synthesis of this compound could lead to more environmentally friendly production methods.

| Green Chemistry Principle | Application in this compound Synthesis |

| Safer Solvents | Replacement of hazardous organic solvents with water, supercritical CO2, or biodegradable solvents. |

| Catalysis | Use of catalysts to improve reaction efficiency and reduce waste, including the potential for biocatalysis. |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of starting materials into the final product. |

Mechanistic Elucidation of Nitrilacarb S Biological Action

Biochemical Basis of Cholinesterase Inhibition by Nitrilacarb

The inhibitory action of this compound on acetylcholinesterase stems from its ability to carbamylate the enzyme's active site. nih.govnih.gov This process disrupts the normal catalytic function of AChE, which is to hydrolyze acetylcholine (B1216132). researchgate.net

The active site of acetylcholinesterase contains two main subsites: the anionic site and the esteratic site. wikipedia.orgnih.gov The anionic site is responsible for binding the quaternary ammonium (B1175870) group of acetylcholine, while the esteratic site, containing a catalytic triad (B1167595) of serine, histidine, and glutamate (B1630785), carries out the hydrolysis. wikipedia.orgmdpi.com

This compound, like other carbamate (B1207046) insecticides, interacts with the serine residue within the esteratic site of acetylcholinesterase. wikipedia.orgfederalregister.gov The carbamate molecule transfers its carbamoyl (B1232498) group to the hydroxyl group of the serine residue, forming a carbamylated enzyme. nih.govnih.gov This carbamylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed. researchgate.net The presence of aromatic residues in the active site gorge also plays a role in the binding of inhibitors like this compound. nih.gov

The inhibition of acetylcholinesterase by this compound is considered reversible. nih.govtoxno.com.au The carbamylated enzyme is unstable and can undergo spontaneous hydrolysis, which regenerates the active enzyme. nih.govcabidigitallibrary.org This process, known as decarbamylation, is generally faster than the dephosphorylation that occurs with organophosphate inhibitors, leading to a shorter duration of toxic effects for carbamates. nih.govcabidigitallibrary.org

Interaction with Acetylcholinesterase Active Sites

Molecular Interactions and Binding Dynamics

The binding of this compound to acetylcholinesterase involves a series of molecular interactions within the enzyme's active site gorge. This long and narrow gorge, approximately 20 Å deep, guides the inhibitor to the catalytic site at the bottom. mdpi.com

The initial interaction is thought to involve the peripheral anionic site (PAS) near the entrance of the gorge, which helps to orient the inhibitor. mdpi.com As the this compound molecule travels down the gorge, it interacts with various amino acid residues. Docking studies with similar carbamates and other inhibitors reveal the importance of interactions such as hydrogen bonds and π-π stacking with aromatic residues like tryptophan (Trp86 and Trp286) and tyrosine (Tyr337 and Tyr341) that line the gorge. dergipark.org.trnih.gov

The crucial step is the formation of a covalent bond between the carbamoyl group of this compound and the serine residue (Ser200) in the catalytic triad. researchgate.netnih.gov This is facilitated by the other members of the triad, histidine (His440) and glutamate (E327), which create the necessary chemical environment for the reaction. mdpi.com The stability of this carbamylated enzyme complex is a key determinant of the inhibitor's effectiveness and the duration of its action. nih.gov Molecular dynamics simulations have been used to study the stability and conformational changes of the enzyme-inhibitor complex, providing insights into the dynamic nature of the binding process. mdpi.com

Structure Activity Relationship Sar Studies of Nitrilacarb and Its Derivatives

Methodologies for SAR Elucidation

General methodologies for elucidating the SAR of compounds like Nitrilacarb involve a combination of experimental testing and computational analysis. oncodesign-services.com These studies systematically alter parts of the molecule and measure the resulting change in biological activity to identify key structural features. frontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling in SAR

For the broader class of carbamates, computational chemistry and molecular modeling are instrumental in understanding their interaction with the acetylcholinesterase enzyme. nih.govoncodesign-services.com These techniques, including molecular docking and molecular dynamics simulations, can predict how a molecule like this compound might fit into the enzyme's active site. otavachemicals.comnih.govuneb.br Such models help visualize interactions, like hydrogen bonds and π-π stacking, which are crucial for inhibitory action. nih.gov However, specific studies applying these methods to this compound are not available.

Rational Design Principles for this compound Analogues

The rational design of new pesticide analogues is guided by established SAR data and molecular modeling. nih.govgoogle.com The goal is to modify a lead compound to enhance its potency and selectivity while maintaining desirable properties. frontiersin.org For carbamates, design principles often focus on optimizing the groups attached to the carbamate (B1207046) nitrogen and the aromatic ring to improve interaction with the target enzyme. vt.edu Without specific SAR data for this compound, any discussion on the rational design of its analogues would be purely speculative and based on principles derived from related compounds.

Influence of Structural Modifications on Biological Activity

Systematic structural modifications are the cornerstone of SAR studies. nih.gov For insecticides, this involves synthesizing a series of derivatives where specific parts of the molecule are changed—for example, altering the length of an alkyl chain, or changing the position or type of substituents on an aromatic ring—and then testing their biological activity. frontiersin.orgmdpi.comnih.gov This process generates data that directly links structural features to potency. A search of the literature did not yield such a dataset specifically for this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comneovarsity.orgresearchgate.net For pesticides, QSAR models can predict the toxicity or efficacy of new, untested compounds. nyxxb.cnmst.dkresearchgate.net These models use molecular descriptors (numerical representations of chemical properties) to build a predictive equation. nyxxb.cntandfonline.com While several QSAR studies have been successfully conducted for the general class of carbamate insecticides, demonstrating good predictive accuracy, a specific, validated QSAR model for this compound is not described in the reviewed literature. nih.govnyxxb.cntandfonline.com The development of such a model would require a substantial dataset of this compound analogues and their corresponding biological activities, which does not appear to be publicly available.

Due to the lack of specific research data for this compound, creating data tables and detailing research findings as requested in the prompt is not possible without resorting to speculation or improperly generalizing from the broader carbamate class.

Environmental Fate and Transport Dynamics of Nitrilacarb

Degradation Pathways in Environmental Compartments

Comprehensive research findings on the degradation of nitrilacarb in soil, water, and non-human biota are not available in the public record. Regulatory guidelines typically mandate studies on aerobic and anaerobic metabolism in soil and sediment, as well as hydrolysis and photolysis in aqueous systems, to assess the persistence and transformation of pesticides. However, the results of such studies for this compound have not been publicly disseminated.

Aerobic and Anaerobic Degradation in Soil and Sediment

No data on the half-life (DT50) or degradation rates of this compound under aerobic or anaerobic conditions in soil and sediment could be located. This information is critical for understanding the persistence of the compound in terrestrial and aquatic benthic environments. Without these data, it is impossible to model its long-term fate or potential for accumulation.

Hydrolysis and Photolysis in Aqueous Systems

The stability of this compound in water with respect to chemical hydrolysis and degradation by sunlight (photolysis) is unknown. Information on hydrolysis rates at different pH levels and the quantum yield of its photolytic degradation is not available. These data points are essential for predicting the persistence of this compound in surface waters.

Biotransformation and Metabolite Formation in Non-Human Biota

There is no publicly available information on the biotransformation of this compound in non-human organisms, such as fish or aquatic invertebrates. Consequently, the metabolic pathways and the identity of any resulting metabolites are unknown.

Mobility and Distribution in Environmental Media

The potential for this compound to move within and between different environmental media, such as soil, water, and air, cannot be accurately assessed due to a lack of fundamental data.

Soil Adsorption, Desorption, and Leaching

No experimental values for the soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound are available. This coefficient is a key parameter used to predict the mobility of a pesticide in soil. A high Koc value would suggest that the compound binds tightly to soil particles and is less likely to leach into groundwater, while a low Koc would indicate higher mobility. Without this value, the leaching potential of this compound cannot be determined.

Volatilization and Atmospheric Transport Considerations

Physicochemical properties that govern the volatilization of a chemical from soil and water surfaces, such as its vapor pressure and Henry's Law constant, are not documented for this compound in the available literature. This data gap prevents any assessment of its potential for atmospheric transport.

Bioaccumulation Potential in Non-Target Organisms

The assessment of a pesticide's bioaccumulation potential is a critical component of its environmental risk profile. Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and food, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding environment. This section examines the available data and theoretical considerations regarding the bioaccumulation of this compound in organisms not targeted by its pesticidal action.

Detailed and comprehensive research studies specifically investigating the bioaccumulation of this compound across a wide range of non-target organisms are not extensively available in publicly accessible scientific literature. However, some data points and general principles of environmental chemistry and toxicology can be used to infer its likely behavior.

A key metric used to quantify the potential for a chemical to accumulate in aquatic organisms is the Bioconcentration Factor (BCF). pic.intallresearchjournal.com The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. allresearchjournal.com A BCF value greater than 1 suggests that the chemical is likely to accumulate in living tissues. pic.int For this compound, a reported Bioconcentration Factor (BCF) is 6.3. pic.int This relatively low BCF value suggests a low potential for bioconcentration in aquatic organisms.

The clearance time, or the time it takes for an organism to eliminate a substance, is another important factor. For this compound, a clearance time (CT50), the time taken to eliminate 50% of the substance, has been reported as 12 ± 0.81 days. pic.int

Table 1: Reported Bioconcentration and Clearance Data for this compound

| Parameter | Value | Reference |

| Bioconcentration Factor (BCF) | 6.3 | pic.int |

| Clearance Time (CT50) | 12 ± 0.81 days | pic.int |

To provide context for the BCF value of this compound, the following table outlines general BCF categories and their implications for bioaccumulation potential.

Table 2: General Bioconcentration Factor (BCF) Categories

| BCF Value | Bioaccumulation Potential |

| < 100 | Low |

| 100 - 1,000 | Moderate |

| > 1,000 | High |

Based on these general categories, this compound's BCF of 6.3 falls into the "Low" bioaccumulation potential category.

It is important to note that this compound is considered an obsolete carbamate (B1207046) insecticide and is listed as a hazardous chemical. pan-international.orgherts.ac.uk Regulatory bodies often require extensive data on persistence, bioaccumulation, and toxicity for the registration and continued approval of pesticides. fao.orgcirs-group.com The limited availability of public data on this compound's bioaccumulation may be a reflection of its obsolete status.

Advanced Analytical Chemistry Methodologies for Nitrilacarb Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pesticide residue analysis, allowing for the separation of complex mixtures into individual components. For Nitrilacarb, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key HPLC Applications for this compound:

Residue Analysis: HPLC coupled with a diode-array detector (DAD) can be used for the analysis of this compound in various matrices, including soil. The method's parameters are optimized to ensure baseline separation and symmetrical peak shapes for accurate quantification.

Formulation Analysis: Reverse-phase HPLC is suitable for determining the concentration of active ingredients in pesticide formulations.

Preparative HPLC: This technique is employed for the purification of this compound from crude reaction mixtures, often as a final step in its synthesis to achieve high purity. google.com

A typical HPLC method for carbamate (B1207046) pesticides involves a gradient elution to effectively separate multiple compounds within a reasonable analysis time.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com In GC, a gaseous mobile phase carries the vaporized sample through a column. When coupled with a mass spectrometer (MS), GC-MS provides both separation and definitive identification of the analytes based on their mass-to-charge ratio. getenviropass.comwikipedia.org

While this compound itself may have limited volatility, GC-MS analysis can be applied, sometimes requiring derivatization to increase its volatility and thermal stability. GC-MS is particularly useful for identifying unknown compounds in a sample mixture and is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.orggoogleapis.comepo.org

Table 1: Comparison of GC-MS and LC-MS/MS for Pesticide Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Analyte Volatility | Requires volatile or semi-volatile compounds; derivatization may be needed for non-volatile analytes. thermofisher.com | Suitable for non-volatile and thermally labile compounds without derivatization. rsc.org |

| Separation Principle | Separation occurs in the gas phase based on boiling point and polarity. thermofisher.com | Separation occurs in the liquid phase based on partitioning between mobile and stationary phases. nih.gov |

| Sensitivity | High sensitivity, especially for specific target compounds. getenviropass.com | Generally offers higher sensitivity and selectivity, particularly for trace analysis. rsc.orgscirp.org |

| Matrix Effects | Can be susceptible to matrix effects, requiring thorough sample cleanup. organomation.com | Also prone to matrix effects, but can be mitigated with advanced ionization techniques. rsc.org |

| Derivatization | Often necessary for polar or non-volatile compounds. | Generally not required. rsc.org |

| Typical Analytes | Organochlorine pesticides, hydrocarbons, volatile organic compounds. thermofisher.com | Carbamates, neonicotinoids, estrogens, and other water-soluble compounds. rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Trace Analysis

For the detection of trace levels of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. rsc.orgresearchgate.net This technique offers exceptional sensitivity and selectivity by performing two stages of mass analysis. The first stage selects the precursor ion (the ionized this compound molecule), which is then fragmented, and the second stage analyzes the resulting product ions. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the detection of low-concentration analytes. thermofisher.com

High-resolution mass spectrometry (LC-HRMS) provides even greater specificity by measuring the mass of ions with very high accuracy, allowing for the determination of the elemental composition of unknown compounds. nih.gov

Advantages of LC-MS/MS for this compound Analysis:

High Sensitivity: Capable of detecting this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. scirp.org

High Selectivity: The use of SRM or HRMS minimizes interference from complex sample matrices. thermofisher.com

Simultaneous Analysis: Allows for the simultaneous detection and quantification of multiple pesticides in a single run. rsc.org

No Derivatization: Can directly analyze thermally labile and non-volatile compounds like this compound. rsc.org

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are invaluable for elucidating the molecular structure and composition of chemical compounds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy: These methods provide information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. mdpi.comuctm.edu

Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, offers complementary information to IR spectroscopy and is particularly useful for analyzing materials in aqueous solutions. mdpi.com

X-ray Fluorescence (XRF) and X-ray Absorption Spectroscopy (XAS): These techniques can be used to determine the elemental composition of a sample and provide information about the chemical state of the elements. slu.se

Mass Spectrometry (MS): As mentioned in the context of GC-MS and LC-MS, mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. googleapis.comresearchgate.net

Immunoassay and Biosensor Development for Detection

Immunoassays and biosensors represent a rapidly developing field for the detection of pesticides like this compound. These methods are based on the highly specific binding between an antibody and its target antigen (in this case, this compound).

Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) can be developed for the rapid screening of a large number of samples. agrifoodscience.com These assays are often cost-effective and require minimal sample preparation. nih.gov

Biosensors: A biosensor is an analytical device that combines a biological recognition element (e.g., an antibody) with a transducer to convert the binding event into a measurable signal. mdpi.comnih.gov Different types of biosensors include:

Electrochemical Biosensors: Measure changes in electrical properties (e.g., current, potential) upon antigen-antibody binding. medcraveonline.com

Optical Biosensors: Utilize optical phenomena such as surface plasmon resonance (SPR) or fluorescence to detect the binding event. agrifoodscience.com

Piezoelectric Biosensors: Detect changes in mass on the sensor surface.

The development of these technologies offers the potential for portable, real-time monitoring of this compound in the field. nih.gov

Sample Preparation Strategies for Diverse Environmental Matrices

Effective sample preparation is a critical step to isolate this compound from complex environmental matrices and remove interfering substances before instrumental analysis. organomation.commdpi.com The choice of method depends on the sample type (e.g., soil, water, food) and the analytical technique being used. epa.gov

Common Sample Preparation Techniques:

Liquid-Liquid Extraction (LLE): A classic method for separating analytes from a liquid sample based on their relative solubilities in two immiscible liquids. organomation.com

Solid-Phase Extraction (SPE): A more modern and efficient technique where the analyte is selectively adsorbed onto a solid sorbent material, and interfering compounds are washed away. The analyte is then eluted with a small volume of solvent.

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. pjoes.com It is particularly useful for GC analysis and can be applied to both liquid and headspace sampling. mdpi.compjoes.com

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Uses elevated temperatures and pressures to extract analytes from solid samples more quickly and with less solvent than traditional methods like Soxhlet extraction. pjoes.com

Mechanisms of Resistance Development to Nitrilacarb

Biochemical Resistance Mechanisms

Biochemical resistance involves the enzymatic modification of the insecticide molecule into a less toxic form, effectively neutralizing it before it can reach its target site in the nervous system. irac-online.orgwho.int This is one of the most common and challenging forms of resistance due to the broad-spectrum activity of the enzymes involved. irac-online.org

Insects have evolved sophisticated detoxification systems that utilize a range of enzymes to break down foreign compounds. In resistant insects, these enzyme systems may be present at higher levels or in more efficient forms. irac-online.org The primary enzyme families implicated in carbamate (B1207046) resistance are Cytochrome P450 monooxygenases (P450s), carboxylesterases (Esterases), and glutathione (B108866) S-transferases (GSTs). frontiersin.orgpjoes.com

Cytochrome P450s (P450s): These enzymes are crucial in the initial phase of detoxification for a wide variety of hazardous chemicals, including insecticides. frontiersin.org Overexpression of P450 genes, such as CYP6P9a, CYP6P9b, and CYP6Z1, has been linked to resistance to carbamates in various insect species. liverpool.ac.uk For instance, studies on Anopheles funestus have shown that metabolic resistance is the primary driver of carbamate resistance, with the overexpression of these P450 genes being a key factor. liverpool.ac.uk

Esterases: This large group of enzymes metabolizes insecticides by degrading their ester bonds. pjoes.com The overproduction of specific esterases, like E4 and FE4, is a well-documented mechanism of resistance to both organophosphates and carbamates in pests such as the green peach aphid, Myzus persicae. mdpi.com This overproduction can be due to gene amplification or up-regulation. pjoes.com

Glutathione S-Transferases (GSTs): These enzymes are involved in Phase II of detoxification, where they conjugate glutathione to intermediate metabolites, rendering them water-soluble and easier to excrete. nih.gov Elevated GST activity has been associated with resistance to various insecticide classes, including carbamates. mdpi.com

Table 1: Metabolic Enzymes Implicated in Carbamate Resistance

| Enzyme Family | Specific Enzymes/Genes | Resistant Pest Species | Finding |

|---|---|---|---|

| Cytochrome P450s | CYP6P9a, CYP6P9b, CYP6Z1 | Anopheles funestus | Overexpression is a main driver of carbamate resistance. liverpool.ac.uk |

| Cytochrome P450s | CYP6CY3 | Myzus persicae | Gene amplification associated with neonicotinoid resistance, but P450s are known to be involved in multi-insecticide resistance. mdpi.com |

| Esterases | E4, FE4 | Myzus persicae | Overproduction causes resistance to organophosphates and carbamates. pjoes.commdpi.com |

| Glutathione S-Transferases (GSTs) | - | Myzus persicae | Upregulation affects insecticide resistance. mdpi.com |

Sequestration is a resistance mechanism where insecticides are bound by proteins, preventing them from reaching their target site. google.com This process, often carried out by overproduced detoxification enzymes like esterases, effectively "mops up" the insecticide. researchgate.net In some cases, the sheer quantity of these enzymes means they can sequester a significant portion of the insecticide dose, contributing to resistance not just through detoxification but also by reducing the bioavailable concentration of the toxin. researchgate.net Another aspect of this is compartmentalization, where physiological processes within the insect isolate the toxin away from its site of action. nih.gov

Enhanced Detoxification by Metabolic Enzymes (e.g., P450s, Esterases, GSTs)

Target-Site Insensitivity and Modifications

Nitrilacarb, like other carbamate insecticides, acts by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system. who.intahdb.org.uk This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), causing paralysis and death. mdpi.com Target-site resistance occurs when the structure of AChE is altered due to genetic mutations, making it less sensitive to the insecticide. irac-online.orgahdb.org.uk

Mutations in the Ace-1 gene, which codes for AChE, are a primary cause of target-site resistance to both carbamates and organophosphates. who.intfrontiersin.org These mutations alter the amino acid sequence of the enzyme, which can prevent the insecticide from binding effectively. mdpi.com Several specific mutations have been identified in various pest species that confer resistance.

For example, a G119S mutation in the Ace-1 gene is associated with resistance to carbamates and organophosphates in Anopheles gambiae. mdpi.com In the house fly, Musca domestica, multiple mutations such as V260L, G342A/V, and F407Y in the AChE enzyme have been linked to insecticide insensitivity. mdpi.com Similarly, in the fall armyworm, Spodoptera frugiperda, mutations A201S, G227A, and F290V in AChE are associated with resistance to carbamates and organophosphates. mdpi.com The presence of these mutations can be widespread; for instance, a high frequency of the F290V mutation was found in S. frugiperda populations in Kenya. mdpi.com

Table 2: Key Acetylcholinesterase (AChE) Gene Mutations Conferring Carbamate Resistance

| Mutation | Pest Species | Finding |

|---|---|---|

| G119S | Anopheles gambiae | Associated with resistance to carbamates and organophosphates. mdpi.com |

| A201S | Tetranychus urticae, Spodoptera frugiperda | Implicated in organophosphate and carbamate resistance. mdpi.complos.org |

| G227A | Spodoptera frugiperda | Associated with carbamate and organophosphate resistance. mdpi.com |

| F290V | Spodoptera frugiperda | High frequency found in some populations, conferring resistance to carbamates and organophosphates. mdpi.com |

| G247S | Culex pipiens quinquefasciatus | Associated with resistance to propoxur (B1679652) (a carbamate). plos.org |

| A328S | Culex pipiens quinquefasciatus | Associated with resistance to propoxur. plos.org |

| V260L, G342A/V, F407Y | Musca domestica | Point mutations leading to amino acid changes in AChE, conferring insensitivity to insecticides. mdpi.com |

Mutations in the AChE gene lead to changes in the three-dimensional structure, or conformation, of the enzyme. These alterations can occur in critical regions of the enzyme, such as the active site gorge where the insecticide binds. researchgate.net For instance, some mutations can constrict the active site gorge, limiting the ability of the insecticide molecule to bind to the catalytic residues at the base of the gorge. researchgate.net Other mutations, like a Gly-Ser change in the oxyanion hole of the active site, have been shown to confer resistance to carbamates in some mosquito subspecies. researchgate.net These conformational changes are the direct cause of the reduced sensitivity of the enzyme to the inhibitory effects of this compound and other carbamates.

Acetylcholinesterase Gene Mutations

Penetration Resistance and Cuticular Changes

Penetration resistance is a mechanism that slows down the absorption of an insecticide through the insect's outer cuticle. irac-online.org This is often achieved through modifications to the cuticle, such as thickening. pnas.org While this mechanism on its own may only provide a low level of resistance, it can significantly enhance the effectiveness of other resistance mechanisms, like metabolic detoxification, by giving the insect's enzymes more time to break down the insecticide before it reaches the nervous system. irac-online.orgahdb.org.uk Evidence for cuticular resistance has been found in various insect species, with studies showing the upregulation of genes encoding cuticle proteins in insecticide-resistant strains. liverpool.ac.ukplos.org For example, P-glycoprotein (P-gp), a transport protein, has been implicated in the cuticular resistance to the carbamate thiodicarb (B1682804) in resistant tobacco budworms. nih.gov

Behavioral Resistance Strategies

Behavioral resistance is a defense mechanism where insects or mites alter their behavior to avoid lethal contact with a pesticide. researchgate.netirac-online.org This form of resistance is not based on physiological detoxification but on the inherited ability to detect and avoid a chemical threat. nih.gov Such behaviors can significantly reduce the effectiveness of a pesticide application without the pest developing physiological resistance. While specific research on behavioral resistance to this compound is not extensively documented, the strategies are well-known for the carbamate class of insecticides. researchgate.netirac-online.org

Key Behavioral Resistance Strategies:

Avoidance of Treated Surfaces: Insects may detect the presence of an insecticide on a plant surface and avoid it. This can manifest as moving to untreated parts of a plant, such as the underside of leaves or deeper within the crop canopy, immediately after a spray application. irac-online.org

Reduced Feeding: Upon encountering a treated food source, resistant insects may cease feeding to avoid ingesting a lethal dose of the toxin. researchgate.net This irritancy or repellency can lead to crop damage, as the pests are not killed but may continue to be present.

Oviposition Site Selection: Female insects with behavioral resistance may choose to lay their eggs on untreated surfaces or plants, ensuring the survival of their offspring. nih.govresearchgate.net This has been observed in species like the diamondback moth (Plutella xylostella) in response to other insecticides. nih.govresearchgate.net

These avoidance behaviors are heritable traits that are selected for under persistent pesticide pressure. nih.gov The development of such resistance is complex and can be influenced by the physiological and informational state of the individual insect as well as environmental factors. nih.gov

Table 1: Examples of Behavioral Resistance Mechanisms in Insects (Illustrative)

| Behavioral Strategy | Insect Species | Chemical Class Involved | Description of Behavior |

| Avoidance of Treated Area | Various | Organochlorines, Organophosphates, Carbamates, Pyrethroids | Insects detect the chemical and move away from the treated zone, such as deeper into the crop canopy or to the underside of leaves. researchgate.netirac-online.orgirac-online.org |

| Oviposition Avoidance | Diamondback Moth (Plutella xylostella) | Pyrethroids, Spinetoram | Resistant female moths preferentially lay eggs on leaf surfaces that have not been treated with insecticides. nih.govresearchgate.net |

| Feeding Cessation | Various | General | Insects stop feeding upon encountering insecticide residues, preventing the ingestion of a lethal dose. researchgate.net |

Cross-Resistance Patterns with Other Chemical Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple insecticides, often those with the same or similar modes of action. irac-online.org For this compound, an acetylcholinesterase inhibitor, there is a potential for cross-resistance with other carbamates and with organophosphates, which share the same target site (AChE).

The primary mechanisms leading to cross-resistance are:

Altered Target Site: Modifications in the structure of the acetylcholinesterase enzyme can make it less sensitive to inhibition by both carbamates and organophosphates. researchgate.net This is a common and significant mechanism of resistance to this group of insecticides.

Metabolic Resistance: Enhanced activity of detoxification enzymes, such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases (GSTs), can break down a wide range of insecticides. nih.govfrontiersin.org If an enzyme system that metabolizes one type of AChE inhibitor is enhanced, it may also effectively metabolize this compound.

However, cross-resistance patterns are not always predictable. The specificity of the resistance mechanism plays a crucial role. For instance, a study on hop aphids (Phorodon humuli) indicated that strains resistant to certain organophosphates were still susceptible to this compound, suggesting a lack of cross-resistance in that specific case. scispace.com This highlights that the presence and extent of cross-resistance can be species- and population-specific.

Conversely, studies on other insects have demonstrated clear cross-resistance. For example, pyrethroid-resistant populations of the annual bluegrass weevil (Listronotus maculicollis) have shown decreased susceptibility to insecticides from other chemical classes, including organophosphates and neonicotinoids. nih.gov Similarly, the brown planthopper (Nilaparvata lugens) has shown cross-resistance among various neonicotinoid insecticides. nih.govresearchoutreach.org

Given that this compound belongs to the carbamate class, it is plausible that insect populations with established resistance to other carbamates or organophosphates through target-site modification or enhanced metabolic detoxification could exhibit some level of resistance to this compound. Effective resistance management strategies, therefore, necessitate the rotation of insecticides with different modes of action to mitigate the selection pressure for broad cross-resistance. irac-online.org

Table 2: Documented Cross-Resistance Patterns for Different Insecticide Classes (Illustrative)

| Resistant Insect | Insecticide Class of Resistance | Cross-Resistance Observed To | Reference(s) |

| Brown Planthopper (Nilaparvata lugens) | Neonicotinoids (Acetamiprid) | Other Neonicotinoids (Thiamethoxam, Nitenpyram, Imidacloprid), Carbamates (Isoprocarb) | nih.gov |

| Green Peach Aphid (Myzus persicae) | Neonicotinoids (Imidacloprid) | Other Neonicotinoids (Thiacloprid, Thiamethoxam), Sulfoximines (Sulfoxaflor) | mdpi.com |

| Annual Bluegrass Weevil (Listronotus maculicollis) | Pyrethroids (Bifenthrin) | Organophosphates (Chlorpyrifos), Spinosyns (Spinosad), Neonicotinoids (Clothianidin) | nih.gov |

| Hop Aphid (Phorodon humuli) | Organophosphates | Susceptible to this compound (indicating a lack of cross-resistance in this instance) | scispace.com |

Future Research Directions and Emerging Paradigms for Nitrilacarb Studies

Development of Novel Nitrilacarb Analogues with Enhanced Specificity

A primary objective in modern insecticide development is to maximize efficacy against target pests while minimizing effects on non-target organisms. Future research on this compound will likely focus on the rational design and synthesis of novel analogues with enhanced specificity. This involves applying principles of structure-activity relationships (SAR), a core concept in medicinal chemistry that links a molecule's chemical structure to its biological activity. slideshare.netresearchgate.netlongdom.org

The process begins with the this compound molecule as a template. Chemists would systematically modify its functional groups to create a library of new derivatives. For instance, alterations to the carbamate (B1207046) or nitrile moieties could influence how the compound binds to its target enzyme, acetylcholinesterase (AChE). nih.govslideshare.net The goal is to create analogues that bind more potently to the AChE of a specific target insect pest while having a much lower affinity for the AChE of mammals, beneficial insects like pollinators, and other non-target species. researchgate.net

These newly synthesized analogues would undergo rigorous screening. In vitro assays comparing their inhibitory concentration (IC50) against AChE from target versus non-target species would be used to calculate a Selectivity Index (SI), providing a quantitative measure of specificity. researchgate.net This data-driven approach allows researchers to identify which structural modifications lead to the most desirable biological activity profile, guiding the development of safer and more effective pest control agents. nih.govesisresearch.org

Table 1: Workflow for a Structure-Activity Relationship (SAR) Study on this compound

| Phase | Objective | Methodology | Key Metrics |

| 1. Lead Compound Analysis | To understand the core pharmacophore of this compound. | Computational modeling and literature review of existing carbamate SAR. slideshare.net | Identification of key functional groups responsible for activity and toxicity. |

| 2. Analogue Synthesis | To create a diverse library of new molecules based on the this compound scaffold. | Chemical modification of the carbamate, aromatic ring, or side chains. | Number and diversity of synthesized compounds. |

| 3. In Vitro Screening | To assess the biological activity and specificity of the new analogues. | Enzyme inhibition assays on acetylcholinesterase from target pests and non-target species (e.g., human, honeybee). researchgate.net | IC50 values, Selectivity Index (SI). |

| 4. Data Analysis & Iteration | To identify trends and design the next generation of analogues. | Quantitative Structure-Activity Relationship (QSAR) modeling to correlate structural properties with activity. slideshare.net | Predictive models, identification of promising candidates for further testing. |

Strategies for Mitigating Resistance Development

The development of resistance in pest populations is a significant threat to the long-term viability of any insecticide. nih.gov Future research must proactively address this challenge by developing and validating strategies to mitigate resistance to this compound. This requires a multi-faceted approach that extends beyond the chemical compound itself to encompass its use within broader Integrated Pest Management (IPM) programs.

Key strategies that warrant investigation include:

Alternation and Combination: Studying the efficacy of rotating this compound with insecticides that have different modes of action. Research would focus on identifying optimal rotation sequences and potential synergistic or antagonistic effects when used in combination with other pesticides.

Monitoring and Surveillance: Developing rapid diagnostic tools to detect the emergence of resistance-conferring genetic mutations in pest populations. This would allow for early intervention and adjustments to control strategies before resistance becomes widespread. researchgate.net

These strategies are part of a broader "antibiotic stewardship" model, which emphasizes the responsible use of antimicrobial agents to minimize the development of resistance. epo.org Adopting a similar "insecticide stewardship" framework for this compound is essential for preserving its effectiveness. researchgate.net

Table 2: Key Strategies for Mitigating Insecticide Resistance

| Strategy Category | Specific Tactic | Research Goal for this compound | Primary Outcome |

| Chemical Management | Rotation with different MoA insecticides | Determine optimal rotation partners and timing to minimize selection pressure. | Extended effective lifespan of this compound. |

| Use of synergistic mixtures | Identify compounds that enhance this compound's potency or overcome metabolic resistance. | Reduced application rates and delayed resistance. | |

| Ecological Management | Implementation of refugia slideshare.net | Validate and optimize refuge size and distribution for key target pests. | Dilution of resistance genes in the pest population. |

| Surveillance & Monitoring | Genetic and biochemical assays | Develop tools for early detection of resistance alleles in field populations. researchgate.net | Informed and timely adjustments to pest management programs. |

| Application Wisdom | Optimizing application timing and methods | Correlate application practices with pest life cycle to maximize impact and reduce overuse. | Minimized selection pressure and environmental exposure. |

Advanced Environmental Modeling and Predictive Fate Studies

Understanding the environmental journey of this compound from application to degradation is crucial for assessing its ecological risk profile. Future research will increasingly rely on advanced environmental fate models (EFMs) to predict its distribution, persistence, and concentration in various environmental compartments like soil, water, and air. slideshare.net

Unlike static laboratory studies, these models integrate data on the chemical's properties with dynamic environmental variables. EFMs can simulate complex processes such as:

Transport and Transfer: How this compound moves between soil, water, and air.

Degradation: The rate at which it is broken down by biological (microbial) and abiotic (photolysis, hydrolysis) processes.

Sorption and Sedimentation: Its tendency to bind to soil particles or settle in aquatic sediments.

By incorporating these processes, models can generate Predicted Environmental Concentrations (PECs) under various scenarios, such as different soil types, weather patterns, or application methods. slideshare.net Validating these models with targeted field studies will be essential to improve their accuracy and utility for regulatory risk assessment and the development of best management practices that minimize unintended environmental exposure.

Table 3: Components of Advanced Environmental Fate Modeling for this compound

| Model Component | Description | Relevance to this compound | Example Model Type |

| Material Flow Analysis | Predicts the release of the chemical into the environment from its production and use. | Estimates the initial environmental loading of this compound in agricultural regions. | Material Flow Analysis Models (MFAMs) slideshare.net |

| Hydrodynamic Transport | Simulates movement within and between water bodies, including runoff and leaching. | Predicts the potential for this compound to enter surface water and groundwater. | Storm Water Management Model (SWMM) slideshare.net |

| Chemical Transformation | Models the breakdown of the compound through processes like hydrolysis, photolysis, and biodegradation. | Determines the persistence (half-life) of this compound in different environmental media. | Environmental Fate Models (EFMs) slideshare.net |

| Partitioning & Deposition | Calculates the distribution of the chemical among air, water, soil, and sediment based on its physical-chemical properties. | Predicts where this compound is likely to accumulate in the environment. | Multi-Compartment Models (MCMs) slideshare.net |

Integration of Omics Technologies in Mechanistic Research

To gain a deeper understanding of how this compound works at a molecular level, future research will increasingly integrate "omics" technologies. This multi-omics approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of an organism's response to a chemical exposure. googleapis.com

For this compound, this could involve:

Genomics: Identifying genes associated with resistance or susceptibility in target pests.

Transcriptomics (RNA-seq): Analyzing how this compound exposure alters gene expression in both target and non-target organisms, revealing pathways related to detoxification, stress response, or off-target effects. google.com

Proteomics: Studying changes in protein expression and modification to identify the direct protein targets of this compound and downstream cellular responses. nih.gov

Metabolomics: Profiling the small-molecule metabolites in an organism to understand how this compound disrupts metabolic pathways.

By integrating these layers of biological information, researchers can construct detailed molecular networks that explain not only the intended mode of action but also the mechanisms of resistance and potential toxicity pathways in non-target species. nih.gov This knowledge is invaluable for developing more specific analogues and for creating more accurate, mechanism-based risk assessments.

Table 4: Application of Omics Technologies in this compound Research

| Omics Technology | Biological Molecules Studied | Potential Research Application for this compound | Expected Outcome |

| Genomics | DNA | Identification of genetic mutations in the acetylcholinesterase gene conferring resistance in pests. | Development of genetic markers for resistance monitoring. |

| Transcriptomics | RNA | Profiling gene expression changes in a pest after exposure to understand detoxification pathways. google.com | Identification of genes involved in metabolic resistance. |

| Proteomics | Proteins | Quantifying changes in protein levels in a non-target organism (e.g., a pollinator) to identify off-target effects. googleapis.com | Mechanistic understanding of non-target toxicity. |

| Metabolomics | Metabolites | Analyzing metabolic shifts in soil microbes exposed to this compound to assess environmental impact. | Insights into biodegradation pathways and ecosystem effects. |

| Multi-Omics Integration | All of the above | Combining all data layers to build a comprehensive model of this compound's biological impact. researchgate.net | A holistic, systems-level understanding of the insecticide's function and effects. |

Policy and Regulatory Science Implications for Research Trajectories

Future research on this compound will not occur in a vacuum; it will be intrinsically linked to policy and regulatory science. nih.gov Regulatory agencies are tasked with ensuring that pesticides can be used effectively without posing unreasonable risks to human health or the environment. The research paradigms described above will directly inform and shape the regulatory evaluation of this compound.

For example, research into novel, more specific analogues could lead to new registrations with more favorable safety profiles. Advanced environmental fate modeling will provide more realistic exposure assessments, potentially refining use restrictions or buffer zones. Data from omics studies can offer a deeper mechanistic understanding of toxicity, moving risk assessment beyond traditional endpoints to more predictive, pathway-based approaches. esisresearch.org

Conversely, regulatory needs will drive research trajectories. If post-registration monitoring reveals concerns about resistance or environmental residues, it will spur research into mitigation strategies and biodegradation. A continuous dialogue between academic researchers, industry scientists, and regulatory bodies is essential to ensure that scientific advancements are translated into sound policy and practice, supporting sustainable agriculture and environmental protection. nih.gov

Table 5: Impact of Future Research on Regulatory Science and Policy for this compound

| Research Area | Key Research Output | Regulatory Science Implication | Potential Policy Outcome |

| Novel Analogue Development | Analogues with high target-pest specificity and lower non-target toxicity. | Modernized risk assessment based on comparative toxicity data. | Registration of new, safer active ingredients; phasing out of older, less specific compounds. |

| Resistance Mitigation | Validated strategies for delaying insecticide resistance (e.g., rotation, refugia). | Incorporation of resistance management plans into product labels and use requirements. | Mandated stewardship programs for users to preserve insecticide efficacy. |

| Advanced Environmental Modeling | More accurate Predicted Environmental Concentrations (PECs) in soil and water. slideshare.net | Enhanced ecological risk assessments with greater spatial and temporal resolution. | Refined use instructions (e.g., application restrictions near waterways, soil-specific guidelines). |

| Omics Integration | Mechanistic data on toxicity pathways and modes of action. | Shift towards mechanism-based risk assessment, reducing reliance solely on whole-organism studies. | Development of new testing guidelines that incorporate molecular data. |

常见问题

Q. Data Reporting :

| Condition | Half-life (days) | Major Degradant |

|---|---|---|

| pH 7, 25°C | 30 | This compound-oxide |

| UV exposure | 7 | Nitro-derivative |

Q. How can computational modeling predict this compound’s off-target interactions?

- Methodological Answer :

Docking simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4) to predict binding affinities.

QSAR models : Train on datasets of carbamate analogs to estimate toxicity (e.g., LC50).

Validation : Compare in silico predictions with experimental kinase inhibition assays .

Guidelines for Data Reporting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。